Lipophilicity (XlogP3): A Critical Determinant of Tumor Penetration and Potency in 3D Spheroids
VLX600 exhibits a significantly higher calculated lipophilicity (XlogP3 = 2.9) compared to other iron chelators, including Triapine (XlogP3 = 0.2) and the clinically used Deferoxamine (XlogP3 = -2.1) [1]. This physicochemical property is directly linked to enhanced cellular and tissue penetration, which is a key factor in its superior activity in 3D multicellular tumor spheroids (MCTS) compared to its less lipophilic analogs [2].
| Evidence Dimension | Lipophilicity (Calculated XlogP3) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | Triapine: 0.2; Ciclopirox: 2.0; VLX50: 1.1; Deferoxamine: -2.1 |
| Quantified Difference | VLX600 is 2.7 units higher than Triapine and 5.0 units higher than Deferoxamine on the XlogP3 scale. |
| Conditions | In silico prediction (XlogP3). |
Why This Matters
Lipophilicity directly correlates with the ability to penetrate the hypoxic and quiescent cores of solid tumors, a major barrier for many anti-cancer agents.
- [1] Fryknäs, M., et al. (2016). Iron chelators target both proliferating and quiescent cancer cells. Scientific Reports, 6, 38343. Supplementary Table 4. View Source
- [2] Fryknäs, M., et al. (2016). Iron chelators target both proliferating and quiescent cancer cells. Scientific Reports, 6, 38343. Main text. View Source
